Cevimeline

Catalog No.
S573821
CAS No.
124620-88-8
M.F
C10H17NOS
M. Wt
199.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cevimeline

CAS Number

124620-88-8

Product Name

Cevimeline

IUPAC Name

2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

InChI

InChI=1S/C10H17NOS/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3

InChI Key

WUTYZMFRCNBCHQ-UHFFFAOYSA-N

SMILES

CC1OC2(CN3CCC2CC3)CS1

Solubility

In water, 4.1X10+4 mg/L at 25 °C /Estimated/

Synonyms

2-methyspiro(1,3-oxathiolane-5,3)quinuclidine, AF 102B, AF 102B, (cis-(+))-isomer, AF 102B, (trans)-isomer, AF-102B, AF102B, cevimeline, cevimeline hydrochloride, Evoxac, FKS 508, FKS-508, SNI 2011, SNI-2011

Canonical SMILES

CC1OC2(CN3CCC2CC3)CS1

Treatment of Xerostomia

Cevimeline's most established scientific application lies in managing xerostomia, the dryness of the mouth caused by reduced saliva production. It acts as a specific agonist to the M3 muscarinic receptor, stimulating salivary glands and promoting saliva secretion []. This mechanism has been validated in numerous clinical studies, demonstrating significant improvements in dry mouth symptoms and objective measures of salivary flow in patients with Sjögren's syndrome, a condition associated with xerostomia [, ].

Potential for Neurodegenerative Diseases

Other Investigational Applications

Scientific exploration of Cevimeline extends beyond the areas mentioned above. Some ongoing research directions include:

  • Investigating its efficacy in managing symptoms of gastroesophageal reflux disease (GERD) [].
  • Exploring its potential in treating bladder dysfunction [].
  • Studying its effects on cognitive function in healthy individuals [].

XLogP3

1.5

LogP

log Kow = 1.22 /Estimated/

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302+H332 (100%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Livertox Summary

Cevimeline is an orally available cholinergic agonist that is used to treat symptoms of dry mouth in patients with keratoconjunctivitis sicca (Sjögren syndrome). Cevimeline has not been linked to serum enzyme elevations during therapy or to instances of clinically apparent liver injury.

Drug Classes

Sjögren Syndrome Agents

Therapeutic Uses

Cevimeline is indicated for the treatment of symptoms of dry mouth commonly associated with Sjogren's syndrome. /Included in US product labeling/

Pharmacology

Cevimeline is a cholinergic analogue with glandular secretion stimulatory activity. Cevimeline binds to and activates muscarinic receptors, thereby increasing the secretions in exocrine salivary and sweat glands. This cholinergic agonist also increases the tone of smooth muscle in the gastrointestinal and urinary tracts. Cevimeline is being studied as a treatment for dry mouth caused by radiation therapy to the head and neck.

MeSH Pharmacological Classification

Muscarinic Agonists

ATC Code

N - Nervous system
N07 - Other nervous system drugs
N07A - Parasympathomimetics
N07AX - Other parasympathomimetics
N07AX03 - Cevimeline

Mechanism of Action

Cevimeline hydrochloride, a quinuclidine derivative of acetycholine, is a cholinergic agonist that bind to muscarinic receptors. In sufficient dosages, muscarinic agonists may cause increased exocrine (eg sweat, salivary) gland secretion and increased GI and urinary tract smooth muscle tone. Cevimeline exhibits a higher affinity for muscarinic receptors on lacrimal and salivary gland epithelium than for those on cardiac tissues. Cevimeline is structurally unrelated to other currently available drugs but is pharmacologically similar to pilocarpine, another oral cholinergic agonist that exerts predominantly muscarinic action. Both drug stimulate residual salivary gland tissues that are still functioning despite damage.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

107233-08-9

Associated Chemicals

Cevimeline hydrochloride;107220-28-0
Cevimeline hydrochloride hemihydrate;153504-70-2

Wikipedia

Cevimeline

Drug Warnings

FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./
The safety and efficacy of cevimeline for the treatment of dementia of Alzheimer's disease has not been established.
Excessive perspiration can occur when using cevimeline, and may cause dehydration. In the event that this occurs, patients should drink extra water and consult with their physician.
Risk of altered cardiac conduction and/or heart rate. Patients with clinically important cardiovascular disease may be unable to compensate for transient changes in hemodynamics or heart rhythm induced by cevimeline. Use with caution and under close medical supervision in patients with a history of cardiovascular disease (e.g., angina pectoris, myocardial infarction).
For more Drug Warnings (Complete) data for CEVIMELINE (14 total), please visit the HSDB record page.

Biological Half Life

Elimination: Approximately 5 hours.
The mean half-life of cevimeline is 5+/-1 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Information available in 2004 indicated that Cevimeline was used in the manufacture of pharmaceutical preparations in the following countries: Japan, USA (1,2)

Storage Conditions

Store between 15 and 30 °C (59 and 86 °F), in a tight container.

Interactions

Cevimeline should be administered with caution to patients taking beta adrenergic antagonists, because of the possibility of conduction disturbances. Drugs with parasympathomimetic effects administered concurrently with cevimeline can be expected to have additive effects. Cevimeline might interfere with desirable antimuscarinic effects of drugs used concomitantly. Drugs which inhibit CYP2D6 and CYP3A3/4 also inhibit the metabolism of cevimeline. Cevimeline should be used with caution in individuals known or suspected to be deficient in CYP2D6 activity, based on previous experience, as they may be at a higher risk of adverse events.

Dates

Modify: 2023-08-15

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